molecular formula C19H14ClN5O2 B2764585 N-(3-chlorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide CAS No. 1251593-82-4

N-(3-chlorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide

Cat. No.: B2764585
CAS No.: 1251593-82-4
M. Wt: 379.8
InChI Key: PGCSICUVBPLKQG-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative characterized by a fused bicyclic core ([1,2,4]triazolo[4,3-b]pyridazin-3-one) substituted with a phenyl group at position 6 and an acetamide-linked 3-chlorophenyl moiety at position 2. Such structural motifs are commonly explored in medicinal chemistry for kinase inhibition or anticancer applications .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-14-7-4-8-15(11-14)21-18(26)12-24-19(27)25-17(23-24)10-9-16(22-25)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCSICUVBPLKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate hydrazine derivatives and diketones under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of triazolopyridazine are explored for their potential as drug candidates. They may act on specific enzymes or receptors, providing therapeutic benefits for various diseases.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Target Compound:
  • Core : [1,2,4]Triazolo[4,3-b]pyridazin-3-one
  • Substituents :
    • Position 6: Phenyl
    • Position 2: N-(3-chlorophenyl)acetamide
  • Molecular Formula : C₂₁H₁₅ClN₆O₂
  • Molecular Weight : 434.84 g/mol
Analog 1: N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide
  • Core: [1,2,4]Triazolo[4,3-b]pyridazine (non-oxidized)
  • Substituents :
    • Position 6: Pyridin-3-yl
    • Position 3: Thiazine-linked acetamide
  • Molecular Formula : C₂₂H₁₆N₆OS
  • Molecular Weight : 412.48 g/mol
  • Key Differences: Pyridinyl substitution at position 6 reduces aromatic bulk compared to phenyl.
Analog 2: N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide
  • Core : [1,2,3]Triazolo[4,5-d]pyrimidin-7-one
  • Substituents :
    • Position 3: Benzyl
    • Position 6: Acetamide-linked 2-chlorobenzyl
  • Molecular Formula : C₂₂H₁₈ClN₇O₂
  • Molecular Weight : 471.92 g/mol
  • Key Differences :
    • Pyrimidine-based core instead of pyridazine.
    • Chlorine substitution at the ortho position of the phenyl ring may sterically hinder target binding.

Physicochemical and Pharmacokinetic Implications

Property Target Compound Analog 1 Analog 2
LogP (Predicted) ~3.2 (high lipophilicity) ~2.8 (moderate) ~3.5 (very high)
Hydrogen Bond Donors 2 3 2
Aromatic Substituents Phenyl, 3-chlorophenyl Pyridinyl, thiazine Benzyl, 2-chlorobenzyl
Potential Bioactivity Kinase inhibition (inferred) Unknown Anticancer (inferred)
  • Lipophilicity : The target compound’s 3-chlorophenyl group increases LogP compared to Analog 1’s pyridinyl-thiazine system. Analog 2’s benzyl groups further elevate LogP, which may impact bioavailability.
  • Solubility : Analog 1’s thiazine and pyridinyl groups could enhance aqueous solubility relative to the target compound’s purely aromatic substituents.
  • Bioactivity : Triazolopyridazines are often associated with kinase modulation, while triazolopyrimidines (Analog 2) are linked to nucleotide analog mechanisms .

Biological Activity

N-(3-chlorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Formula C19H14ClN5O2\text{Molecular Formula }C_{19}H_{14}ClN_{5}O_{2}
Molecular Weight 379.8 g mol\text{Molecular Weight }379.8\text{ g mol}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing triazole and pyridazine moieties have demonstrated promising anti-tumor activity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The compound 22i , a derivative closely related to this compound, exhibited excellent anti-tumor activity with low IC50 values across multiple cancer cell lines, indicating its potential as a lead compound for further development as an anticancer agent .

The mechanism by which these compounds exert their biological effects often involves inhibition of key kinases involved in cancer cell proliferation. For example, the aforementioned study found that compound 22i inhibited c-Met kinase at nanomolar levels (IC50 = 48 nM), suggesting that targeting such pathways could be a viable strategy for cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups such as chlorine enhances the potency of triazole derivatives against microbial and cancerous cells. Conversely, introducing electron-donating groups tends to decrease activity .

Table 2: Structure-Activity Relationship Analysis

Substituent TypeEffect on Activity
Electron-withdrawing (Cl)Increased potency
Electron-donatingDecreased potency

Case Studies

Several case studies have investigated similar compounds with modifications to their chemical structure. For instance:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antimicrobial and anticancer activities. The introduction of various phenyl groups significantly affected their biological profiles .
  • In Vivo Studies : In vivo studies have shown that certain derivatives exhibit significant tumor suppression in animal models when administered at specific dosages.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide?

The synthesis typically involves multi-step reactions:

  • Core Formation : Cyclization of hydrazine derivatives with substituted aldehydes (e.g., 4-chlorobenzaldehyde) to construct the triazolo-pyridazine core .
  • Substitution Reactions : Introduction of the 3-chlorophenyl group via nucleophilic substitution under alkaline conditions .
  • Acetamide Coupling : Condensation of intermediates with cyanoacetic acid or thioacetamide derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography or recrystallization to isolate the final compound .
    Key analytical techniques include NMR (1H/13C) and mass spectrometry for intermediate and final product validation .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons in the triazolo-pyridazine core .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and triazole N-H bonds .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme Inhibition Assays : Kinase or protease inhibition studies using fluorescence-based or colorimetric substrates (e.g., ATPase assays for kinase targets) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria or fungal strains to determine MIC (minimum inhibitory concentration) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized during the cyclization step to minimize side products?

  • Temperature Control : Maintaining 60–80°C prevents undesired decomposition of thermally sensitive intermediates .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or iodine can accelerate cyclization while reducing byproduct formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity, while inert atmospheres (N₂) prevent oxidation .
  • Real-Time Monitoring : TLC or in-situ IR tracks reaction progress to terminate at optimal conversion .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions between the triazolo-pyridazine core and ATP-binding pockets of kinases (e.g., EGFR or CDK2) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability by analyzing RMSD (root-mean-square deviation) and hydrogen-bond persistence over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with inhibitory potency using Hammett parameters .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay Standardization : Compare protocols for cell lines, incubation times, and compound solubility (e.g., DMSO concentration variations can alter results) .
  • Metabolic Stability Testing : Evaluate hepatic microsome stability to identify discrepancies caused by metabolite interference .
  • Structural Reanalysis : Verify compound purity via HPLC and re-examine stereochemistry using chiral columns or X-ray crystallography .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

  • Positional Isomerism : Compare 3-chlorophenyl vs. 4-chlorophenyl analogs to map steric and electronic effects on target binding .
  • Core Modifications : Substitute the pyridazine ring with pyrimidine or pyrazole to assess scaffold flexibility .
  • Functional Group Additions : Introduce sulfonyl or methyl groups to the acetamide side chain to probe hydrophobic interactions .

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